N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide

Catalog No.
S539255
CAS No.
717906-29-1
M.F
C22H21F3N6O3S
M. Wt
506.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-...

CAS Number

717906-29-1

Product Name

N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide

IUPAC Name

N-methyl-N-[2-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide

Molecular Formula

C22H21F3N6O3S

Molecular Weight

506.5 g/mol

InChI

InChI=1S/C22H21F3N6O3S/c1-31(35(2,33)34)18-6-4-3-5-13(18)11-26-20-16(22(23,24)25)12-27-21(30-20)28-15-7-8-17-14(9-15)10-19(32)29-17/h3-9,12H,10-11H2,1-2H3,(H,29,32)(H2,26,27,28,30)

InChI Key

POJZIZBONPAWIV-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

PF-431396; PF 431396; PF431396.

Canonical SMILES

CN(C1=CC=CC=C1CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C

Description

The exact mass of the compound N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide is 506.13479 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide is a complex organic compound with the molecular formula C22H22F3N5O2S. It features a sulfonamide group, which is significant in medicinal chemistry due to its broad biological activities. The compound has a molecular weight of approximately 506.5 g/mol and includes multiple functional groups that contribute to its reactivity and biological properties .

There is no current information regarding the mechanism of action or potential biological targets of this compound [].

The chemical reactivity of this compound can be attributed to its functional groups:

  • Sulfonamide Group: This group can undergo hydrolysis and substitution reactions, making it useful in various synthetic pathways.
  • Pyrimidine Derivative: The trifluoromethylpyrimidine component may participate in nucleophilic substitutions and electrophilic aromatic substitutions.
  • Indole Moiety: The indole structure is known for its ability to engage in electrophilic aromatic reactions and can also participate in hydrogen bonding due to its nitrogen atom.

These properties make the compound versatile for further modifications in synthetic organic chemistry.

Research indicates that N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide exhibits significant biological activity, particularly as an inhibitor in various biochemical pathways. Its structure suggests potential applications in oncology and other therapeutic areas due to its ability to interact with specific enzymes or receptors involved in disease processes .

Several synthetic routes can be employed to produce N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide:

  • Condensation Reactions: The synthesis often starts with the condensation of appropriate indole derivatives with pyrimidine intermediates.
  • Methylation: The N-methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
  • Sulfonamide Formation: Finally, the introduction of the methanesulfonyl group can occur through nucleophilic substitution reactions.

Each step requires careful control of conditions to ensure high yield and purity of the final product .

This compound has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Research Tools: It can be utilized in biochemical assays to study enzyme inhibition or receptor interactions.

The unique structure allows it to be explored for various therapeutic applications, particularly in cancer treatment and other metabolic disorders.

Studies on the interactions of N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide with biological targets have shown promising results. It appears to inhibit specific kinases or enzymes involved in cellular signaling pathways, which could lead to altered cell proliferation or survival rates. Further studies are needed to elucidate the precise mechanisms of action and potential off-target effects .

Several compounds share structural similarities with N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
Compound AIndole and sulfonamide groupsKnown for anti-cancer properties
Compound BPyrimidine derivativesExhibits antiviral activity
Compound CSimilar indole structurePotent kinase inhibitor

These compounds highlight the unique combination of indole and pyrimidine structures found in N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide, which may confer distinct biological activities not observed in others.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

506.13479421 g/mol

Monoisotopic Mass

506.13479421 g/mol

Heavy Atom Count

35

Appearance

Beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

N-methyl-N-[2-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide

Dates

Modify: 2023-08-15
1: Chien PT, Lin CC, Hsiao LD, Yang CM. Induction of HO-1 by carbon monoxide releasing molecule-2 attenuates thrombin-induced COX-2 expression and hypertrophy in primary human cardiomyocytes. Toxicol Appl Pharmacol. 2015 Sep 15. pii: S0041-008X(15)30083-1. doi: 10.1016/j.taap.2015.09.009. [Epub ahead of print] PubMed PMID: 26385185.
2: Matsuzawa M, Arai C, Nomura Y, Murata T, Yamakoshi Y, Oida S, Hanada N, Nakamura Y. Periostin of human periodontal ligament fibroblasts promotes migration of human mesenchymal stem cell through the αvβ3 integrin/FAK/PI3K/Akt pathway. J Periodontal Res. 2015 Dec;50(6):855-863. doi: 10.1111/jre.12277. Epub 2015 Apr 20. PubMed PMID: 25900259.
3: Chien PT, Lin CC, Hsiao LD, Yang CM. c-Src/Pyk2/EGFR/PI3K/Akt/CREB-activated pathway contributes to human cardiomyocyte hypertrophy: Role of COX-2 induction. Mol Cell Endocrinol. 2015 Jul 5;409:59-72. doi: 10.1016/j.mce.2015.04.005. Epub 2015 Apr 11. PubMed PMID: 25869400.
4: Hsu CK, Lee IT, Lin CC, Hsiao LD, Yang CM. Sphingosine-1-phosphate mediates COX-2 expression and PGE2 /IL-6 secretion via c-Src-dependent AP-1 activation. J Cell Physiol. 2015 Mar;230(3):702-15. doi: 10.1002/jcp.24795. PubMed PMID: 25201048.
5: Battistone MA, Alvau A, Salicioni AM, Visconti PE, Da Ros VG, Cuasnicú PS. Evidence for the involvement of proline-rich tyrosine kinase 2 in tyrosine phosphorylation downstream of protein kinase A activation during human sperm capacitation. Mol Hum Reprod. 2014 Nov;20(11):1054-66. doi: 10.1093/molehr/gau073. Epub 2014 Sep 1. PubMed PMID: 25180269; PubMed Central PMCID: PMC4209883.
6: Martel-Gallegos G, Casas-Pruneda G, Ortega-Ortega F, Sánchez-Armass S, Olivares-Reyes JA, Diebold B, Pérez-Cornejo P, Arreola J. Oxidative stress induced by P2X7 receptor stimulation in murine macrophages is mediated by c-Src/Pyk2 and ERK1/2. Biochim Biophys Acta. 2013 Oct;1830(10):4650-9. doi: 10.1016/j.bbagen.2013.05.023. Epub 2013 May 24. PubMed PMID: 23711511.

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